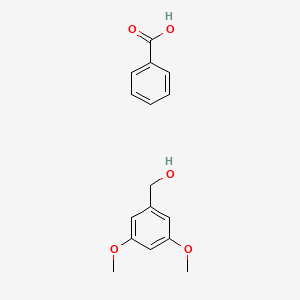
Benzoic acid;(3,5-dimethoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;(3,5-dimethoxyphenyl)methanol is a compound that combines the properties of benzoic acid and (3,5-dimethoxyphenyl)methanol Benzoic acid is a simple aromatic carboxylic acid, while (3,5-dimethoxyphenyl)methanol is a phenolic compound with methoxy groups at the 3 and 5 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(3,5-dimethoxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with (3,5-dimethoxyphenyl)methanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Another method involves the reduction of (3,5-dimethoxyphenyl)methanol using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde or ketone group in (3,5-dimethoxyphenyl)methanol to a primary alcohol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid;(3,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives and quinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;(3,5-dimethoxyphenyl)methanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of benzoic acid;(3,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It can inhibit enzymes involved in various metabolic pathways, leading to altered cellular functions.
Modulating signaling pathways: The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Interacting with cellular receptors: It can bind to specific receptors on the cell surface, triggering downstream effects.
Vergleich Mit ähnlichen Verbindungen
Benzoic acid;(3,5-dimethoxyphenyl)methanol can be compared with other similar compounds, such as:
Benzoic acid derivatives: Compounds like 3,5-dimethoxybenzoic acid and 3,5-dimethoxybenzyl alcohol share structural similarities but differ in their functional groups and reactivity.
Phenolic compounds: Compounds like 3,5-dimethoxyphenol and 3,5-dimethoxybenzaldehyde have similar aromatic structures but differ in their substituents and chemical properties.
The uniqueness of this compound lies in its combination of benzoic acid and (3,5-dimethoxyphenyl)methanol moieties, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
138250-67-6 |
|---|---|
Molekularformel |
C16H18O5 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
benzoic acid;(3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H12O3.C7H6O2/c1-11-8-3-7(6-10)4-9(5-8)12-2;8-7(9)6-4-2-1-3-5-6/h3-5,10H,6H2,1-2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
DLGRSUOIDBULHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CO)OC.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


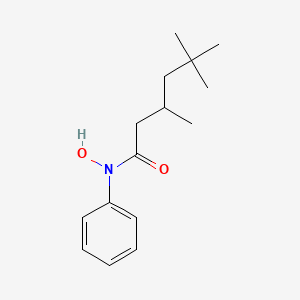
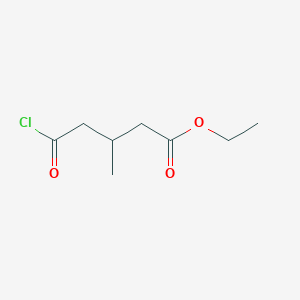


![1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280270.png)
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
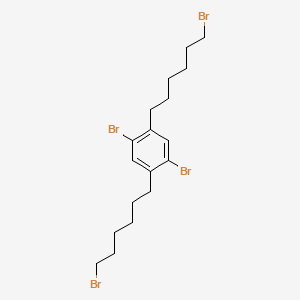
![[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid](/img/structure/B14280277.png)
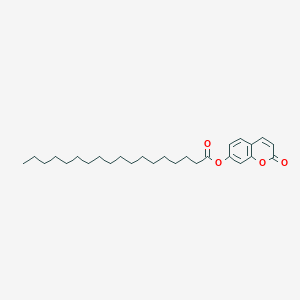
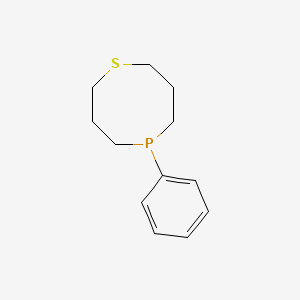
![3a,7,7,9b-Tetramethyldodecahydronaphtho[2,1-b]furan](/img/structure/B14280295.png)
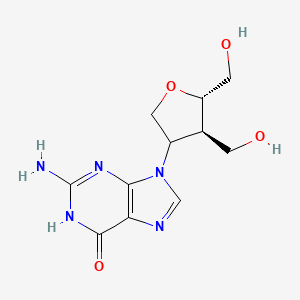
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

